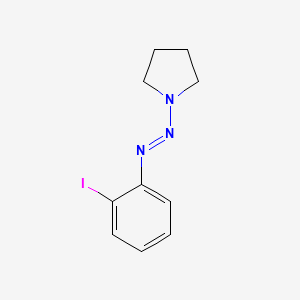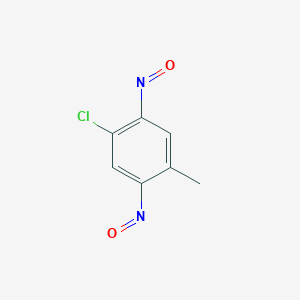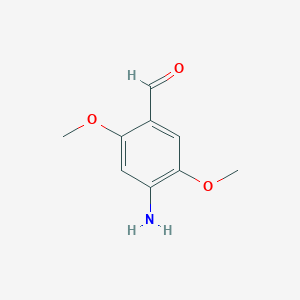![molecular formula C7H11O4P B14263687 Dimethyl [(furan-2-yl)methyl]phosphonate CAS No. 132112-90-4](/img/structure/B14263687.png)
Dimethyl [(furan-2-yl)methyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dimethoxyphosphinylmethyl)furan is an organic compound belonging to the furan family, characterized by a five-membered aromatic ring containing one oxygen atom. This compound is notable for its unique chemical structure, which includes a dimethoxyphosphinylmethyl group attached to the furan ring. The presence of the phosphinyl group imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethoxyphosphinylmethyl)furan typically involves the reaction of furan derivatives with dimethoxyphosphinylmethyl reagents. One common method is the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds under acidic conditions . Another approach includes the use of palladium-catalyzed cross-coupling reactions, which allow for the formation of substituted furans under mild conditions .
Industrial Production Methods: Industrial production of 2-(Dimethoxyphosphinylmethyl)furan may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Dimethoxyphosphinylmethyl)furan undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydrogenation catalysts to yield reduced furan derivatives.
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, are common for furan compounds.
Common Reagents and Conditions:
Oxidation: mCPBA, pyridinium chlorochromate.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products: The major products formed from these reactions include various substituted furans, dicarbonyl compounds, and reduced furan derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Dimethoxyphosphinylmethyl)furan has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Dimethoxyphosphinylmethyl)furan involves its interaction with specific molecular targets and pathways. The compound’s phosphinyl group can participate in various biochemical reactions, influencing enzyme activity and cellular processes. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their function .
Vergleich Mit ähnlichen Verbindungen
Furan: A simple five-membered aromatic ring with one oxygen atom.
Thiophene: Similar to furan but contains a sulfur atom instead of oxygen.
Pyrrole: Contains a nitrogen atom in the five-membered ring.
Comparison: 2-(Dimethoxyphosphinylmethyl)furan is unique due to the presence of the dimethoxyphosphinylmethyl group, which imparts distinct chemical reactivity and potential biological activity. Unlike simple furans, thiophenes, and pyrroles, this compound can participate in a broader range of chemical reactions and has diverse applications in various fields .
Eigenschaften
CAS-Nummer |
132112-90-4 |
|---|---|
Molekularformel |
C7H11O4P |
Molekulargewicht |
190.13 g/mol |
IUPAC-Name |
2-(dimethoxyphosphorylmethyl)furan |
InChI |
InChI=1S/C7H11O4P/c1-9-12(8,10-2)6-7-4-3-5-11-7/h3-5H,6H2,1-2H3 |
InChI-Schlüssel |
XIAUISUWOYBKQH-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(CC1=CC=CO1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


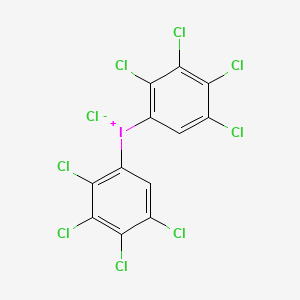

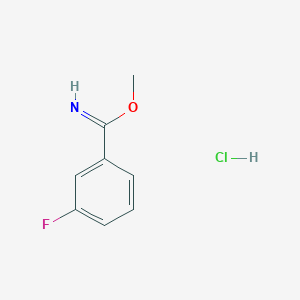
![2,2'-[(2-Oxocyclopentane-1,3-diyl)bis(methylene)]di(cyclohexan-1-one)](/img/structure/B14263624.png)
![4-[(Morpholin-4-yl)sulfanyl]aniline](/img/structure/B14263634.png)
![N-{[(4,5-Dimethoxy-2-nitrophenyl)methoxy]carbonyl}glycine](/img/structure/B14263639.png)



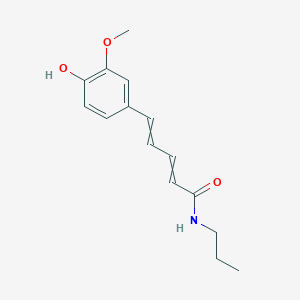
![4-Amino-6-methyl-2-(methylsulfanyl)-7H-pyrimido[4,5-b][1,4]oxazin-7-one](/img/structure/B14263658.png)
